Sulfobacin B is a member of the sulfonolipid family, which are unique metabolites produced by certain bacteria. These compounds have garnered attention due to their potential roles in microbial interactions and their implications in health and disease. Sulfobacin B was initially identified in the gut microbiota of mice, particularly in association with specific bacterial genera such as Alistipes and Odoribacter, which are known to thrive in high-fat diet conditions. This compound is characterized by its sulfonic acid group, which contributes to its distinctive properties and biological activities.
Sulfobacin B is derived from environmental microbes and gut commensals, particularly those found in the mouse cecum. The production of sulfobacin B has been linked to specific bacterial strains that utilize various substrates for its biosynthesis. The classification of sulfobacin B falls under bacterial sulfonolipids, a subclass of lipids that contain sulfonic acid groups. These compounds are notable for their structural diversity and biological significance.
The synthesis of sulfobacin B involves complex biochemical pathways within bacteria. The first step in this biosynthetic pathway typically involves a condensation reaction catalyzed by specific enzymes that facilitate the joining of acyl-CoA derivatives with cysteate. For example, studies have shown that the enzyme SulA plays a crucial role in this process by producing 3-ketocapnine from cysteate and acyl-ACP (acyl carrier protein) substrates through a series of reactions involving pyridoxal phosphate as a cofactor .
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is often employed to analyze the reaction products, allowing for precise identification of sulfobacin B based on its mass-to-charge ratio.
The molecular structure of sulfobacin B features a sulfonic acid group attached to a fatty acid backbone. The detailed characterization involves high-resolution mass spectrometry techniques that reveal the molecular formula and structural components of the compound. For instance, sulfobacin B has been identified with a specific parent mass consistent with its expected structure, which includes diagnostic ions that confirm the presence of the sulfonic acid headgroup .
Sulfobacin B undergoes various chemical reactions that are critical for its biosynthesis and functionality. The initial condensation reaction between cysteate and acyl-CoA or acyl-ACP leads to the formation of intermediate compounds, which subsequently yield sulfobacin B through further enzymatic modifications. The loss of carbon dioxide during these reactions is a notable feature, as it indicates the decarboxylation process that is integral to the formation of sulfonolipids .
Additionally, fragmentation patterns observed in mass spectrometry provide insights into the stability and reactivity of sulfobacin B, revealing potential pathways for further chemical transformations.
The mechanism of action for sulfobacin B primarily revolves around its role as a signaling molecule within microbial communities. It is believed to influence bacterial interactions, modulate immune responses, and affect host-microbe dynamics in the gut environment. The presence of sulfobacin B can alter microbial composition and activity, which may have implications for host health, particularly in relation to diets high in fats .
Research indicates that sulfobacin B can interact with various cellular receptors or pathways, although specific molecular targets remain an area for further investigation.
Sulfobacin B exhibits distinct physical and chemical properties due to its unique structure. It is soluble in polar solvents due to the presence of hydrophilic sulfonic acid groups. Its stability can be influenced by pH levels and temperature, which are critical factors during synthesis and storage.
The compound's melting point, boiling point, and solubility characteristics have not been extensively documented but can be inferred from related sulfonolipid studies. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy could provide additional insights into these properties.
Sulfobacin B has potential applications in various scientific fields, including microbiology, pharmacology, and nutrition. Its role as a metabolite marker in gut microbiota research highlights its importance in understanding microbial ecology and host interactions. Additionally, exploring its antimicrobial properties could lead to novel therapeutic strategies against pathogenic bacteria.
Research into sulfobacin B may also contribute to developing dietary interventions aimed at modulating gut health through targeted manipulation of microbial communities . As investigations continue into its biochemical pathways and effects on host physiology, sulfobacin B may unveil new insights into microbial metabolites' roles in health and disease management.
Sulfobacin B is a sulfonolipid (SoL) first isolated from environmental strains of Chryseobacterium species in the 1990s. Initial studies identified it as a secondary metabolite with bioactivity against von Willebrand factor receptors and DNA polymerase enzymes [4]. Unlike common sphingolipids, sulfonolipids feature a sulfonic acid group instead of a phosphate group, placing Sulfobacin B within a rare class of bacterial lipids. Its discovery emerged from screenings of Gram-negative bacteria, particularly Chryseobacterium sp. NR 2993, where it co-occurred with structural analogs like Sulfobacin A (also termed Flavocristamide B) [3] [4]. Early research confirmed its presence not only in environmental microbes but also in mammalian systems. For example, a 2017 study detected Sulfobacin B in the cecal content of mice, revealing its endogenous production by gut microbiota under specific dietary conditions, such as high-fat diets [1] [5]. This dual origin—environmental and mammalian—underscores its ecological and physiological significance.
Sulfobacin B is primarily biosynthesized by specific genera within the phylum Bacteroidetes. The genus Chryseobacterium—especially strains like C. gleum DSM16776—remains the best-characterized producer [4] [6]. These bacteria thrive in diverse habitats, including soil, marine sediments, and plant rhizospheres. For instance, Chryseobacterium species isolated from coastal sand dune plants (Elymus mollis, Lathyrus japonicus) exhibit genetic machinery for sulfonolipid synthesis [7]. Beyond environmental niches, genomic analyses confirm Sulfobacin B production in gut-associated genera like Alistipes (A. finegoldii, A. onderdonkii) and Odoribacter (O. splanchnicus) [1] [5] [8]. These gut commensals contribute significantly to host sulfonolipid pools, particularly in response to dietary shifts. Notably, Alistipes spp. utilize specialized enzymes like cysteate acyl-ACP transferase (SulA) to initiate Sulfobacin B biosynthesis [10], highlighting taxonomic conservation in its production pathway across Bacteroidetes.
Table 1: Documented Microbial Producers of Sulfobacin B
Genus/Species | Isolation Source | Biological Role | References |
---|---|---|---|
Chryseobacterium gleum | Soil, vaginal swabs, marine sediments | Antibiotic resistance, pathogenicity | [4] [6] |
Chryseobacterium spp. | Rhizosphere of sand dune plants | Plant symbionts, antagonistic to pathogens | [7] |
Alistipes finegoldii | Human/mouse gut microbiota | Gut commensal, IBD modulation | [1] [5] [8] |
Odoribacter splanchnicus | Mammalian gastrointestinal tract | Bile acid metabolism, inflammation regulation | [1] [5] |
Sulfobacin B belongs to the sulfonolipid class, characterized by a sulfonic acid head group attached to a long-chain base (LCB) called capnine. Its systematic chemical name is (2R,3R)-3-Hydroxy-15-methyl-2-[(13-methyltetradecanoyl)amino]-1-hexadecanesulfonic acid, with the molecular formula C₃₃H₆₇NO₅S and an exact mass of 589.473996 Da (neutral form) [2]. Structurally, it comprises:
This architecture places Sulfobacin B within the "SL" lipid subclass (LMSP00000020 in LIPID MAPS) [2]. Its amphipathic nature enables membrane integration and protein interactions, distinguishing it from phosphate-based sphingolipids. Variations in chain length (e.g., Sulfobacin A: C₃₁; Sulfobacin B: C₃₃) and branching patterns dictate bioactivity specificity, such as affinity for Toll-like receptor 4 (TLR4) [8].
Table 2: Structural Attributes of Sulfobacin B
Attribute | Description | Significance |
---|---|---|
Core Structure | Capnine (3-hydroxy-1-sulfonated long-chain base) | Sulfonic acid group enables ionic interactions |
Acyl Chain | 13-Methyltetradecanoyl (iso-C15:0) | Branched chain enhances membrane fluidity |
Stereochemistry | 2R,3R-configuration | Essential for TLR4 binding affinity |
Molecular Formula | C₃₃H₆₇NO₅S | Exact mass: 589.473996 Da (neutral) |
Classification | Sulfonolipid (LMSP00000020, LIPID MAPS) | Subclass of sphingolipids |
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